molecular formula C11H14N6O B2982592 1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole CAS No. 2201284-62-8

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole

Cat. No.: B2982592
CAS No.: 2201284-62-8
M. Wt: 246.274
InChI Key: CRCDVLDOINGTEE-UHFFFAOYSA-N
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Description

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is a complex heterocyclic compound that features a combination of pyrazole, azetidine, and triazole rings. These structural motifs are known for their significant roles in medicinal chemistry and organic synthesis due to their unique chemical properties and biological activities.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole is unique due to its combination of three distinct heterocyclic rings, which confer a diverse range of chemical and biological properties. This structural complexity allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

(2,5-dimethylpyrazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N6O/c1-8-5-10(15(2)13-8)11(18)16-6-9(7-16)17-4-3-12-14-17/h3-5,9H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRCDVLDOINGTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C(=O)N2CC(C2)N3C=CN=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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